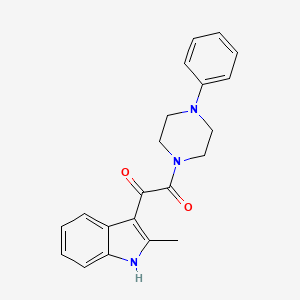

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Descripción

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-diketone (ethane-1,2-dione) core linked to a 2-methylindole moiety and a 4-phenylpiperazine group. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor development or CNS-targeting agents .

Propiedades

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-15-19(17-9-5-6-10-18(17)22-15)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIQKYYAQIRBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting with a precursor such as 2-methylindole, which can be synthesized through Fischer indole synthesis.

Attachment of the Piperazine Moiety: The indole core can be reacted with a piperazine derivative under suitable conditions, often involving a coupling reagent.

Formation of the Ethane-1,2-dione Linkage:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the indole or piperazine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, synthesis yields, and properties:

Structural and Functional Insights

- Indole Modifications : The 2-methyl group on the indole ring (target compound) may enhance steric hindrance compared to unsubstituted (e.g., 3e ) or nitro/methoxy-substituted analogs (e.g., ). Halogenated aryl groups (e.g., 3e , 3f ) improve thermal stability and bioavailability .

- Nitrogen Ring Variations : Piperazine derivatives (e.g., 4-phenyl, 4-benzyl) exhibit higher basicity and solubility than piperidine analogs (e.g., ). The 4-phenyl group in the target compound likely increases lipophilicity, aiding blood-brain barrier penetration .

- Synthesis Efficiency : Yields for aryl-substituted analogs (57–83%) suggest electron-withdrawing groups (e.g., -Cl, -CF₃) improve reaction efficiency compared to bulky substituents .

Physicochemical Properties

- Melting Points : Compounds with halogenated or rigid substituents (e.g., bromophenyl in ) exhibit higher melting points (175–209°C), indicating stronger crystalline packing.

- Spectral Data : NMR shifts for the target compound’s methylindole (δ ~2.5 ppm for CH₃) and diketone (δ ~190 ppm for C=O) would differ from methoxy (δ ~3.8 ppm) or nitro-substituted (δ ~8.5 ppm) analogs .

Actividad Biológica

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features both indole and piperazine moieties, which are often associated with various pharmacological effects. The structural formula is represented as:

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |

| Molecular Weight | 350.42 g/mol |

| InChI | InChI=1S/C21H22N3O2/c1-15-19(17-9-5-6-10-18(17)22)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting the growth of cancer cells such as HeLa and MCF-7. The compound under consideration has been evaluated for its cytotoxicity and showed potential in inducing apoptosis in cancer cells.

Case Study:

In a study assessing the antiproliferative activity of related indole derivatives, compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

These findings suggest that 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione may possess similar anticancer properties due to its structural similarities with effective analogs .

Antimicrobial Activity

Indole derivatives are also recognized for their antibacterial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results:

In a comparative study, several indole-based compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Indole Derivative A | S. aureus | 7.80 |

| Indole Derivative A | E. coli | Inactive |

The data indicate that while some derivatives show activity against specific strains, further research is needed to evaluate the efficacy of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione against various microbial pathogens .

The biological activity of indole derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through pathways involving caspases.

- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases (e.g., G2/M), preventing further proliferation.

- Antibacterial Mechanisms : Indole derivatives may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.